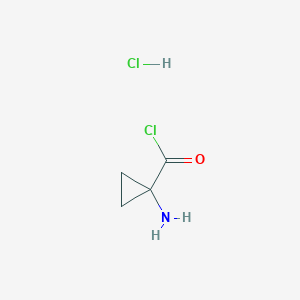
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride
Overview
Description
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is a chemical compound with the molecular formula C4H7Cl2NO
Mechanism of Action
Target of Action
The primary target of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in Pseudomonas sp. (strain ACP), a type of bacteria .
Mode of Action
The compound interacts with its target enzyme, 1-aminocyclopropane-1-carboxylate deaminase, to catalyze a cyclopropane ring-opening reaction . This reaction results in the irreversible conversion of 1-aminocyclopropane-1-carboxylate (ACC) to ammonia and alpha-ketobutyrate .
Biochemical Pathways
The affected biochemical pathway involves the conversion of ACC to ethylene . This conversion is facilitated by the enzyme ACC oxidase . The compound’s action on 1-aminocyclopropane-1-carboxylate deaminase disrupts this pathway, preventing the formation of ethylene .
Pharmacokinetics
The compound’s interaction with its target enzyme suggests that it may be absorbed and distributed within the organism to reach its site of action .
Result of Action
The molecular effect of the compound’s action is the conversion of ACC to ammonia and alpha-ketobutyrate . This disrupts the normal biochemical pathway leading to the production of ethylene . On a cellular level, this can affect processes regulated by ethylene, such as plant growth and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil microorganisms can use ACC as a source of nitrogen and carbon . Therefore, the presence and activity of these microorganisms in the environment could potentially affect the availability and action of the compound .
Biochemical Analysis
Biochemical Properties
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride plays a pivotal role in biochemical reactions, particularly in the synthesis of ethylene in plants. It interacts with enzymes such as 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylic acid, a precursor of ethylene . This interaction is crucial for the regulation of ethylene production, which influences various plant growth and development processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In plants, it affects the ethylene signaling pathway, leading to changes in gene expression that regulate growth, senescence, and stress responses . Additionally, it can impact cellular metabolism by altering the levels of metabolites involved in ethylene biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. It acts as a substrate for 1-aminocyclopropane-1-carboxylate synthase, facilitating the production of 1-aminocyclopropane-1-carboxylic acid . This interaction is essential for the regulation of ethylene biosynthesis, which in turn affects various physiological processes in plants.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to ethylene biosynthesis. It interacts with enzymes such as 1-aminocyclopropane-1-carboxylate synthase and ACC oxidase, which are crucial for the conversion of S-adenosyl-L-methionine to ethylene . These interactions influence metabolic flux and the levels of metabolites involved in ethylene production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s application in biochemical research.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and interactions with other biomolecules . This subcellular localization is crucial for its role in regulating ethylene biosynthesis and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride can be synthesized through several methods, including the alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of specialized equipment and controlled reaction conditions to ensure high purity and yield. The production process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It has been studied for its potential effects on biological systems, including its role as an agonist of the N-methyl-D-aspartate (NMDA) receptor. Medicine: Research has explored its potential as a neuroprotective agent, particularly in protecting neurons from glutamate-induced neurotoxicity. Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic acid
Other derivatives of 1-aminocyclopropanecarboxylic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-aminocyclopropane-1-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODUQUJMHCRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


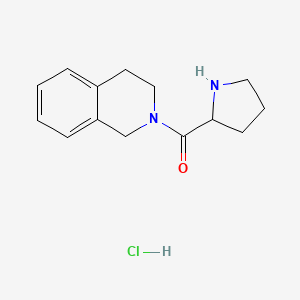
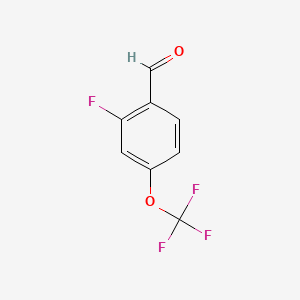
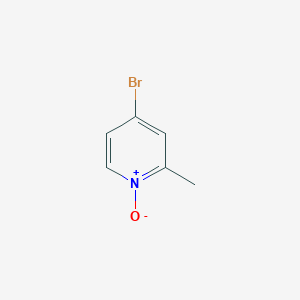

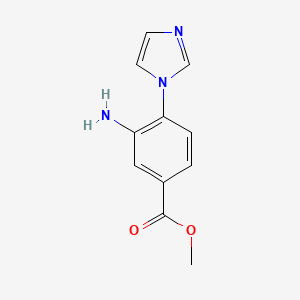
![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)

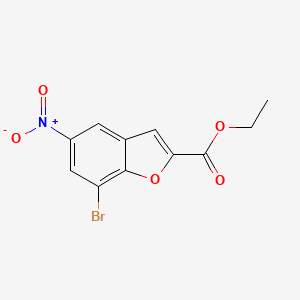

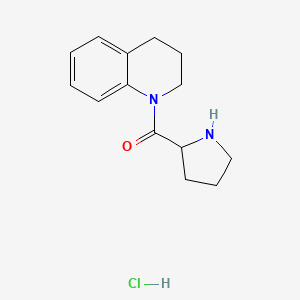
![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)
![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)
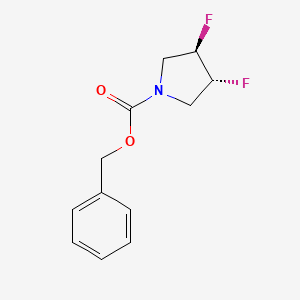
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)
